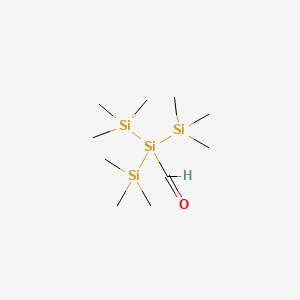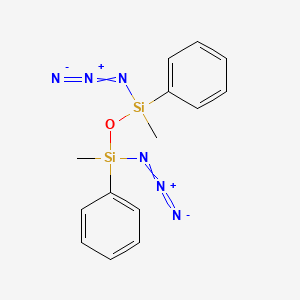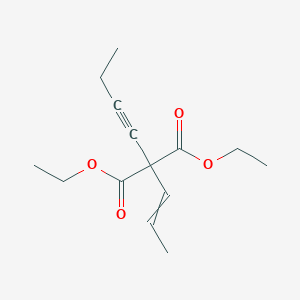![molecular formula C17H29N3O3SSi B14297837 3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile CAS No. 113394-15-3](/img/structure/B14297837.png)
3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile is a complex organosilicon compound characterized by the presence of a sulfanyl group, silanetriyl core, and propanenitrile moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile typically involves the reaction of 8-sulfanyloctylsilane with propanenitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile groups can interact with enzymes, affecting their activity. The silanetriyl core provides structural stability and facilitates the compound’s interaction with various biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropaneamine: Similar structure but with amine groups instead of nitrile groups.
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanethiol: Contains thiol groups instead of nitrile groups.
Uniqueness
3,3’,3’'-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile is unique due to the presence of nitrile groups, which impart distinct chemical reactivity and potential biological activity. The combination of sulfanyl, silanetriyl, and nitrile groups makes this compound versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
113394-15-3 |
|---|---|
Molekularformel |
C17H29N3O3SSi |
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
3-[bis(2-cyanoethoxy)-(8-sulfanyloctyl)silyl]oxypropanenitrile |
InChI |
InChI=1S/C17H29N3O3SSi/c18-10-7-13-21-25(22-14-8-11-19,23-15-9-12-20)17-6-4-2-1-3-5-16-24/h24H,1-9,13-17H2 |
InChI-Schlüssel |
FILOXMYDXZBANL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCS)CCC[Si](OCCC#N)(OCCC#N)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)









![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)

